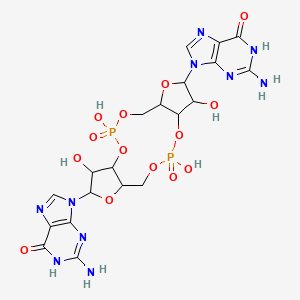

Bis(3',5')-cyclic diguanylic acid

Description

Ubiquity and Significance as a Bacterial Second Messenger

The discovery of enzymes responsible for the synthesis and degradation of c-di-GMP across all major bacterial phyla has solidified its status as a universal bacterial second messenger. asm.org Its signaling pathways are integral to how bacteria perceive and respond to environmental or intracellular cues, allowing them to adapt their cellular functions accordingly. nih.gov This adaptability is critical for survival and includes processes such as biofilm formation, motility, virulence, cell cycle progression, and differentiation. asm.org The ability of c-di-GMP to control the transition between a motile, planktonic state and a sessile, biofilm-forming state is a cornerstone of its significance. asm.orgasm.org High cellular levels of c-di-GMP generally promote a sessile lifestyle, characterized by biofilm formation, while low levels favor motility. nih.gov

The importance of c-di-GMP extends to host-pathogen interactions. In many pathogenic bacteria, c-di-GMP signaling is essential for virulence, host colonization, and the establishment of chronic infections. asm.orgasm.org For instance, it can modulate the transition from an acute, virulent state to a less virulent but more resilient state often seen in chronic diseases. asm.org Furthermore, c-di-GMP is recognized by mammalian immune systems as a uniquely bacterial molecule, highlighting its potential as a vaccine adjuvant. asm.org

Overview of Pleiotropic Regulatory Actions

The regulatory influence of c-di-GMP is extensive, affecting a wide range of cellular activities through various mechanisms. This pleiotropic nature stems from the diversity of c-di-GMP effector proteins and RNA riboswitches that bind to it and subsequently modulate downstream targets. news-medical.netnih.gov The binding of c-di-GMP to these effectors is allosteric, meaning it binds to a site other than the active site, inducing a conformational change that alters the effector's function. news-medical.net

The cellular concentration of c-di-GMP is tightly controlled by the opposing activities of two main classes of enzymes: diguanylate cyclases (DGCs) and phosphodiesterases (PDEs). nih.govresearchgate.net DGCs, which contain a conserved GGDEF domain, synthesize c-di-GMP from two molecules of guanosine (B1672433) triphosphate (GTP). asm.orgresearchgate.net Conversely, PDEs degrade c-di-GMP. There are two main types of PDEs, those with an EAL domain and those with an HD-GYP domain. asm.orgresearchgate.net EAL-containing PDEs break down c-di-GMP into linear 5'-phosphoguanylyl-(3'->5')-guanosine (pGpG), while HD-GYP domain PDEs are thought to hydrolyze it into two molecules of GMP. nih.govresearchgate.net

This dynamic regulation of c-di-GMP levels allows bacteria to integrate multiple signals into a coordinated response. news-medical.net The spatial and temporal organization of DGCs, PDEs, and their effector proteins into specific signaling modules enables parallel pathways to be activated, leading to diverse functional outcomes. news-medical.net

Key cellular processes regulated by c-di-GMP include:

Biofilm Formation: High c-di-GMP levels are strongly associated with the production of extracellular polymeric substances (EPS), which are major components of the biofilm matrix, and the expression of adhesins that mediate surface attachment. news-medical.netresearchgate.net

Motility: Conversely, high c-di-GMP levels often repress the synthesis and function of flagella, the primary means of motility for many bacteria. news-medical.netnih.gov

Virulence: The expression of virulence factors in many pathogenic bacteria is modulated by c-di-GMP levels, often in a concentration-dependent manner. news-medical.netasm.org

Cell Cycle Control: In some bacteria, c-di-GMP signaling has been implicated in regulating cell cycle progression. news-medical.net

Stress Resistance: C-di-GMP signaling plays a role in bacterial responses to various environmental stresses, including oxidative stress, nutrient starvation, and exposure to toxic chemicals. nih.govnih.gov

The intricate network of c-di-GMP signaling pathways highlights its central role in bacterial physiology and adaptation. The ongoing research in this field continues to unveil new facets of its regulatory complexity and significance.

Interactive Data Table: Key Enzymes in c-di-GMP Metabolism

| Enzyme Type | Domain | Function | Substrate(s) | Product(s) |

| Diguanylate Cyclase (DGC) | GGDEF | Synthesis | 2 x GTP | c-di-GMP |

| Phosphodiesterase (PDE) | EAL | Degradation | c-di-GMP | pGpG |

| Phosphodiesterase (PDE) | HD-GYP | Degradation | c-di-GMP | 2 x GMP |

Structure

2D Structure

Properties

IUPAC Name |

2-amino-9-[17-(2-amino-6-oxo-1H-purin-9-yl)-3,9,12,18-tetrahydroxy-3,12-dioxo-2,4,7,11,13,16-hexaoxa-3λ5,12λ5-diphosphatricyclo[13.3.0.06,10]octadecan-8-yl]-1H-purin-6-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N10O14P2/c21-19-25-13-7(15(33)27-19)23-3-29(13)17-9(31)11-5(41-17)1-39-45(35,36)44-12-6(2-40-46(37,38)43-11)42-18(10(12)32)30-4-24-8-14(30)26-20(22)28-16(8)34/h3-6,9-12,17-18,31-32H,1-2H2,(H,35,36)(H,37,38)(H3,21,25,27,33)(H3,22,26,28,34) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKFDLKSEZWEFGL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(C(O2)N3C=NC4=C3N=C(NC4=O)N)O)OP(=O)(OCC5C(C(C(O5)N6C=NC7=C6N=C(NC7=O)N)O)OP(=O)(O1)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N10O14P2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

690.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biosynthesis and Degradation Pathways of Bis 3 ,5 Cyclic Diguanylic Acid

Diguanylate Cyclases (DGCs)

Diguanylate cyclases are the enzymatic architects responsible for the synthesis of c-di-GMP. These proteins are characterized by the presence of a conserved GGDEF domain, named after a highly conserved sequence of amino acids (Gly-Gly-Asp-Glu-Phe). nih.govnih.gov

GGDEF Domain Catalytic Activity and Guanosine (B1672433) Triphosphate (GTP) Substrate Utilization

The core function of the GGDEF domain is to catalyze the condensation of two molecules of Guanosine Triphosphate (GTP) to form c-di-GMP. nih.govresearchgate.net This enzymatic reaction requires the presence of divalent metal ions, such as Mg2+ or Mn2+, for its activity. qmul.ac.uk The process is initiated by the binding of two GTP molecules to the active site of a dimerized pair of GGDEF domains. researchgate.net This dimerization is a critical prerequisite for catalytic activity. qmul.ac.uk The GGDEF domain itself is sufficient for this catalytic function, although its activity is often tightly regulated by associated sensory domains within the larger protein. nih.gov The GG(D/E)EF motif within the domain constitutes the active site, and mutations in this region abolish the enzyme's ability to synthesize c-di-GMP. nih.gov

Allosteric Regulation by c-di-GMP (I-site, RxxD motif)

To prevent the excessive accumulation of c-di-GMP and the depletion of the cellular GTP pool, DGC activity is subject to a sophisticated feedback inhibition mechanism. nih.gov This regulation is mediated by an allosteric binding site for c-di-GMP, known as the inhibitory site or I-site. nih.govresearchgate.net The I-site is located within the GGDEF domain itself and is characterized by a conserved RxxD motif. nih.govnih.gov When c-di-GMP binds to this site, it induces a conformational change in the DGC, leading to non-competitive inhibition of its catalytic activity. nih.govresearchgate.net This product inhibition is a fundamental mechanism for maintaining c-di-GMP homeostasis within the cell. nih.gov The discovery and characterization of the I-site have provided valuable insights into the molecular intricacies of c-di-GMP signaling and have identified DGCs as potential targets for the development of novel antimicrobial agents aimed at disrupting biofilm formation. nih.govresearchgate.net

Phosphodiesterases (PDEs)

The degradation of c-di-GMP is carried out by phosphodiesterases (PDEs), which hydrolyze the cyclic dinucleotide. There are two primary families of c-di-GMP-specific PDEs, distinguished by their catalytic domains: the EAL domain-containing proteins and the HD-GYP domain-containing proteins. nih.govasm.org

EAL Domain Catalytic Activity and Linearized Product (pGpG)

Proteins containing an EAL domain, named for its conserved glutamic acid-alanine-leucine sequence, function as c-di-GMP-specific phosphodiesterases (PDE-As). pnas.orgresearchgate.net These enzymes catalyze the linearization of c-di-GMP by hydrolyzing one of the two phosphodiester bonds. nih.govresearchgate.net This reaction yields the linear dinucleotide 5'-phosphoguanylyl-(3',5')-guanosine, commonly known as pGpG. nih.govpnas.org The catalytic activity of the EAL domain is dependent on the presence of metal ions, and structural studies have revealed a two-metal-ion catalytic mechanism. bohrium.com It is important to note that high levels of the product, pGpG, can feedback inhibit the activity of some EAL domain PDEs, highlighting the need for its further degradation to maintain efficient c-di-GMP turnover. pnas.orgnih.gov

HD-GYP Domain Catalytic Activity and Guanosine Monophosphate (GMP) Product

The second major class of c-di-GMP phosphodiesterases possesses an HD-GYP domain, characterized by a conserved histidine-aspartic acid-glycine-tyrosine-proline motif. nih.gov Unlike EAL domains, HD-GYP domains can hydrolyze c-di-GMP in a single step to two molecules of Guanosine Monophosphate (GMP). nih.govasm.orgnih.gov However, some HD-GYP domains have been shown to first produce the linear intermediate pGpG, which is then further hydrolyzed to GMP. asm.orgnih.gov The catalytic activity of HD-GYP domains is also metal-dependent, often requiring ferrous (Fe2+) or manganese (Mn2+) ions. asm.org Structural analyses have revealed that these enzymes can possess either binuclear or trinuclear metal centers at their active site, which are crucial for catalysis. dundee.ac.uk

Further Hydrolysis of pGpG to GMP by Oligoribonucleases

The linear intermediate pGpG, produced by EAL domain-containing PDEs, must be further broken down to complete the c-di-GMP degradation pathway. pnas.orgpnas.org This final step is carried out by enzymes known as PDE-Bs. pnas.orgnih.gov Research has identified oligoribonuclease (Orn) as a primary enzyme responsible for the hydrolysis of pGpG into two molecules of GMP. nih.govpnas.org Orn is an exoribonuclease that typically degrades short RNA molecules. nih.govpnas.org In Pseudomonas aeruginosa, the absence of Orn leads to a significant decrease in pGpG hydrolysis, resulting in the accumulation of both pGpG and c-di-GMP. nih.govpnas.org This demonstrates the critical role of Orn in maintaining c-di-GMP homeostasis by removing the inhibitory pGpG and completing the degradation cascade. pnas.orgnih.gov More recently, a pGpG-specific phosphodiesterase named PggH has been identified in Vibrio cholerae, which, unlike Orn, shows specific activity towards pGpG. nih.gov

Bifunctional Enzymes with GGDEF and EAL Domains

A significant number of proteins involved in the metabolism of bis(3',5')-cyclic diguanylic acid (c-di-GMP) are characterized by the presence of both a GGDEF and an EAL domain within a single polypeptide chain. nih.gov These bifunctional enzymes, also referred to as tandem or hybrid enzymes, represent a sophisticated regulatory node in the c-di-GMP signaling network, allowing for intricate control over cellular c-di-GMP levels in response to various stimuli. asm.orgoup.com The coexistence of domains with opposing catalytic functions—diguanylate cyclase (DGC) activity from the GGDEF domain and phosphodiesterase (PDE) activity from the EAL domain—necessitates complex regulatory mechanisms to prevent futile cycles of synthesis and degradation. pnas.orgnih.gov

The functional output of these bifunctional enzymes is not uniform. Based on the integrity of their catalytic motifs and regulatory inputs, they can exhibit several distinct activities:

Primarily DGC activity: The EAL domain is inactive or inhibited, while the GGDEF domain is active. nih.gov

Primarily PDE activity: The GGDEF domain is inactive or serves a regulatory role, while the EAL domain is active. nih.gov

Dual DGC and PDE activity: Both domains are catalytically competent, and their activities can be reciprocally regulated by specific signals. nih.govpnas.org

Inactive as enzymes: Both domains may be catalytically degenerate, with the protein functioning as a c-di-GMP receptor or a scaffold protein. nih.govnih.gov

In many bacteria, bifunctional enzymes are prevalent. For instance, in Pseudomonas aeruginosa PAO1, 16 out of 41 proteins involved in c-di-GMP metabolism possess this GGDEF-EAL tandem architecture. nih.gov These enzymes are often coupled to various sensor and regulatory domains, such as PAS (Per-ARNT-Sim), GAF, and CHASE, which perceive chemical or physical signals to modulate the antagonistic enzymatic activities. nih.gov

Regulation of bifunctional enzymes is multifaceted. One common mechanism involves allosteric control, where the binding of a ligand to one domain influences the activity of the other. For example, in some enzymes, GTP binding to the GGDEF domain is a prerequisite for the activation of the EAL domain's PDE activity. nih.gov This intramolecular crosstalk ensures that the PDE activity is coupled to the availability of the substrate for the DGC. In Caulobacter crescentus, the inactive GGDEF domain of the protein PdeA still binds GTP, which in turn enhances the PDE activity of its EAL domain. pnas.org

Furthermore, the activity of these enzymes can be controlled by external signals transduced through associated sensor domains. A notable example is the globin-coupled sensor (GCS) protein DcpG from Paenibacillus dendritiformis. oup.compnas.org This enzyme's activity is differentially regulated by the binding of gases to its heme-containing globin domain. The Fe(II)-O2 state activates the EAL domain's PDE activity, while the Fe(II)-NO state promotes the GGDEF domain's DGC activity. oup.compnas.org This allows the bacterium to modulate its biofilm formation in response to changes in the gaseous environment. pnas.org

In some cases, even when a domain is catalytically inactive (degenerate), it retains a crucial regulatory function. The degenerate GGDEF domain may still bind GTP, inducing conformational changes that activate the EAL domain. oup.com Similarly, a degenerate EAL domain can function as a high-affinity c-di-GMP binding site, as seen in FimX from P. aeruginosa, which regulates twitching motility. nih.gov The interaction with other proteins can also be a key regulatory factor. The activity of ScrC, a bifunctional enzyme in Vibrio parahaemolyticus, is modulated by the periplasmic binding protein ScrB and ScrA, an enzyme involved in producing an autoinducer signal. asm.orgnih.gov

The table below provides examples of bifunctional enzymes and their characterized functions in different bacteria.

| Enzyme | Organism | Domain Architecture | Primary Function | Regulatory Mechanism |

| PA0285 | Pseudomonas aeruginosa | Transmembrane-PAS-GGDEF-EAL | PDE | The N-terminal domains influence the C-terminal PDE activity. nih.gov |

| MucR | Pseudomonas aeruginosa | GGDEF-EAL | In vivo DGC | Possesses both DGC and PDE activities in vitro. nih.gov |

| MorA | Pseudomonas aeruginosa | GGDEF-EAL | In vivo PDE | Possesses both DGC and PDE activities in vitro. nih.gov |

| DcpG | Paenibacillus dendritiformis | Globin-GGDEF-EAL | Bifunctional (DGC/PDE) | Differentially regulated by O2 and NO binding to the globin sensor domain. oup.compnas.org |

| ScrC | Vibrio parahaemolyticus | GGDEF-EAL | PDE | Activity is modulated by the ScrA/ScrB signaling system in response to cell density. asm.orgnih.gov |

| FimX | Pseudomonas aeruginosa | REC-GGDEF-EAL | c-di-GMP receptor | Degenerate GGDEF domain; EAL domain binds c-di-GMP to regulate twitching motility. nih.gov |

| RmcA | Pseudomonas aeruginosa | VFT-PAS(4)-GGDEF-EAL | PDE | Integrates signals via PAS domains; GTP binding to the degenerate GGDEF domain is required for PDE activity. oup.comnih.gov |

| SesC | Thermosynechococcus elongatus | CBCR-GAF-GGDEF-EAL | Bifunctional (DGC/PDE) | Blue light induces DGC activity, while green light induces PDE activity via the photosensory CBCR-GAF domain. pnas.org |

Regulatory Networks and Mechanisms Governing Bis 3 ,5 Cyclic Diguanylic Acid Turnover

Environmental Signal Integration

Bacteria constantly monitor their surroundings and integrate a wide array of environmental cues to modulate c-di-GMP turnover. This is largely achieved through sensory domains that are often fused to DGCs and PDEs. nih.gov These domains can detect a variety of signals, including light, oxygen, and nutrients, thereby directly influencing the enzymatic activity of the associated DGC or PDE. researchgate.netnih.gov

For instance, certain DGCs and PDEs contain photoreceptor domains, such as those with PAS (Per-ARNT-Sim) or GAF (cGMP-specific phosphodiesterases, adenylyl cyclases, and FhlA) domains, which can sense light. scientificarchives.com The binding of a chromophore and subsequent light absorption can trigger conformational changes that regulate the catalytic activity of the enzyme. nih.gov Similarly, some DGCs and PDEs act as direct oxygen sensors through heme-based PAS domains, where the binding of oxygen to the heme cofactor modulates their enzymatic function. nih.govebi.ac.uk

Nutrient availability is another critical environmental factor that influences c-di-GMP signaling. In Pseudomonas aeruginosa, the phosphodiesterase DipA is particularly important for regulating motility in nutrient-minimal environments, suggesting that specific PDEs are attuned to respond to particular nutritional cues. asm.orgresearchgate.net The composition of the growth medium can determine the necessity of specific PDEs, highlighting the conditional nature of c-di-GMP regulation in response to the nutrient landscape. researchgate.net In Clostridium difficile, the activity of the phosphodiesterase PdcA is influenced by nutrient availability, potentially linking c-di-GMP turnover to the intracellular GTP pool. asm.org

Intra- and Intercellular Cues

Beyond environmental signals, bacteria also respond to internal and cell-to-cell signals to fine-tune c-di-GMP levels. These cues can include the cell's own metabolic state and communication molecules from neighboring cells. The integration of these signals allows for coordinated behavior within a bacterial population.

Quorum sensing, a form of intercellular communication, can be linked to c-di-GMP signaling pathways. For example, in Xanthomonas campestris, the diffusible signal factor (DSF) signaling system can regulate the formation of protein complexes involved in c-di-GMP turnover. nih.gov This demonstrates a direct link between cell density and the modulation of c-di-GMP levels, which in turn affects phenotypes like biofilm formation and virulence.

Post-Translational Regulation of DGCs and PDEs

The activity of DGCs and PDEs is subject to rapid and reversible post-translational modifications, which provide a swift mechanism for adjusting c-di-GMP levels. nih.gov These modifications can include phosphorylation and proteolytic degradation.

Phosphorylation cascades, often part of two-component signaling systems, can regulate the activity of DGCs and PDEs. nih.gov For instance, the phosphorylation state of a receiver (REC) domain, often found at the N-terminus of DGCs and PDEs, can allosterically control the catalytic activity of the output domain. mdpi.com

Another layer of post-translational control is the regulation of enzyme stability. In Yersinia pestis, the DGC HmsT is subject to temperature-dependent degradation, with the protein being degraded at 37°C, leading to lower c-di-GMP levels at host temperature. nih.govnih.gov This mechanism allows the bacterium to adapt its behavior based on the thermal environment.

Allosteric regulation by small molecules is also a key post-translational mechanism. The product of DGC activity, c-di-GMP itself, can bind to an inhibitory site (I-site) on some DGCs, providing a feedback inhibition mechanism to prevent excessive synthesis. nih.gov

Protein-Protein Interactions in c-di-GMP Metabolism

Protein-protein interactions play a pivotal role in the specificity and regulation of c-di-GMP signaling. nih.gov These interactions can occur between DGCs, PDEs, and effector proteins, forming signaling modules that can be highly specific. oup.com

Systematic analyses in Escherichia coli have revealed a complex and interconnected network of interactions among its DGC and PDE proteins. nih.gov Rather than forming simple, isolated pairs, a subset of these enzymes forms a "supermodule" with hyperconnected hub proteins. This network architecture suggests a more integrated and coordinated control of c-di-GMP signaling than previously thought. nih.gov

In Pseudomonas aeruginosa, the diguanylate cyclase SiaD interacts with SiaC, which enhances its enzymatic activity. This interaction is further regulated by the kinase SiaB and the phosphatase SiaA, forming a complete signaling network that controls biofilm formation. microbialcell.com The interaction between the DGC DgcP and the polar hub protein FimV in P. aeruginosa is another example of how protein-protein interactions can modulate DGC activity and localization. nih.gov

Furthermore, interactions between DGCs and PDEs can lead to the formation of signaling complexes that are thought to create localized pools of c-di-GMP. nih.gov For example, the interaction between the DGC GcbC and the c-di-GMP receptor LapD in Pseudomonas fluorescens is a well-studied case of such a complex. nih.gov

Subcellular Localization of DGCs and PDEs

The spatial organization of DGCs and PDEs within the bacterial cell is a crucial factor in determining the specificity of c-di-GMP signaling. nih.gov The localization of these enzymes to specific subcellular compartments can create localized concentrations of c-di-GMP, allowing for the independent regulation of different cellular processes. frontiersin.org

In Bacillus subtilis, the DGC DgcK and the c-di-GMP receptor YdaK co-localize at the cell membrane, forming a spatially close signal-effector cluster. frontiersin.orgfao.org This co-localization is thought to facilitate efficient signal transduction. The DGC DgcP, in contrast, is largely cytosolic but can transiently associate with the membrane, suggesting dynamic localization patterns. frontiersin.org

In Pseudomonas aeruginosa, the DGC DgcP localizes to the cell poles in a manner dependent on its interaction with the polar protein FimV. nih.gov This polar localization may create a local c-di-GMP pool to regulate motility machinery, such as the flagellum and pili, which are often located at the poles. nih.gov

The transcriptional regulator VpsT in Vibrio cholerae requires c-di-GMP for its subcellular localization. nih.gov Interestingly, VpsT does not appear to co-localize with individual DGCs, suggesting that c-di-GMP can diffuse from multiple DGC sources to act on its target. nih.gov

Local versus Global c-di-GMP Signaling

The concept of local and global c-di-GMP signaling helps to explain how a single second messenger can control a multitude of specific outputs. oup.comnih.gov

Global signaling involves changes in the total cellular concentration of c-di-GMP, which then acts on various effector proteins throughout the cell. researchgate.net This mode of signaling is often associated with major lifestyle switches, where a widespread cellular response is required. researchgate.net The specificity in global signaling can be achieved through the differential binding affinities of effector proteins for c-di-GMP, where effectors with higher affinity are activated at lower global c-di-GMP concentrations. researchgate.net

The interplay between local and global signaling provides bacteria with a highly flexible and specific regulatory system. oup.com It allows for both broad, coordinated responses and the fine-tuning of individual processes in response to specific cues.

Bis 3 ,5 Cyclic Diguanylic Acid Receptor and Effector Systems

PilZ Domain Proteins

PilZ domain-containing proteins are a major class of c-di-GMP effectors, first identified in Pseudomonas aeruginosa where the protein PilZ is essential for type IV pilus biogenesis. wikipedia.org These proteins are widely distributed in bacteria and function as adaptors that, upon binding c-di-GMP, modulate the activity of their target proteins or cellular structures. wikipedia.orgnih.govnih.gov The functions regulated by PilZ domain proteins are diverse and include motility, biofilm formation, exopolysaccharide synthesis, and virulence. nih.govnih.gov For instance, in Escherichia coli, the PilZ domain protein YcgR binds c-di-GMP and interacts with the flagellar motor to inhibit motility, promoting the transition to a sessile state. nih.gov

The structure of the PilZ domain is characterized by a β-barrel core, and its interaction with c-di-GMP induces a conformational change that exposes a surface for interaction with downstream targets. wikipedia.org This allosteric regulation is a common theme in c-di-GMP signaling mediated by PilZ domains. nih.gov It's important to note that not all PilZ domains bind c-di-GMP; some lack the conserved motifs necessary for binding and may have alternative regulatory roles. nih.govnih.gov

Conserved RxxxR Motif and c-di-GMP Binding

The ability of PilZ domains to bind c-di-GMP is largely dependent on two highly conserved sequence motifs: RxxxR and [D/N]xSxxG. wikipedia.orgnih.gov The RxxxR motif, located at the N-terminus of the domain, and the [D/N]xSxxG motif work in concert to form the c-di-GMP binding pocket. wikipedia.orgresearchgate.net

Structural studies have elucidated the specific interactions between these motifs and the c-di-GMP molecule. The two arginine residues of the RxxxR motif are crucial for recognizing the guanine (B1146940) bases of c-di-GMP. nih.govresearchgate.net Specifically, the first arginine forms hydrogen bonds with one of the guanine bases, while the second arginine stacks against it. researchgate.net The [D/N]xSxxG motif contributes to the coordination of the other guanine base. nih.gov Mutagenesis of these conserved residues typically abrogates or severely reduces the affinity of the PilZ domain for c-di-GMP, confirming their critical role in ligand binding. nih.govmdpi.com The binding of c-di-GMP can be either as a monomer or an intercalated dimer, depending on the specific PilZ domain protein. nih.govresearchgate.net

| PilZ Domain Protein | Organism | Function | c-di-GMP Binding Motif(s) | Reference |

| YcgR | Escherichia coli | Flagellar motor brake | RxxxR, D/NxSxxG | nih.govnih.gov |

| Alg44 | Pseudomonas aeruginosa | Alginate biosynthesis regulation | RxxxR, D/NxSxxG | nih.govpnas.org |

| PlzD | Vibrio cholerae | Motility inhibition | RxxxR, D/NxSxxG | researchgate.netmdpi.com |

| PixA | Myxococcus xanthus | Motility regulation | RxxxR | nih.govbiorxiv.org |

| PixB | Myxococcus xanthus | Motility and development regulation | RxxxR | nih.govbiorxiv.org |

Transcription Factors

C-di-GMP can directly regulate gene expression by binding to transcription factors, thereby altering their ability to bind DNA. This provides a direct link between c-di-GMP levels and the transcriptional landscape of the cell. nih.govresearchgate.net A notable example is FleQ from Pseudomonas aeruginosa, a transcriptional regulator that controls the expression of genes involved in flagellar synthesis and biofilm formation. asm.org Binding of c-di-GMP to FleQ alters its affinity for promoter DNA, leading to the repression of flagellar genes and the activation of genes for biofilm matrix components. asm.orgasm.org

Another well-characterized c-di-GMP-responsive transcription factor is Clp from Xanthomonas axonopodis pv. citri, a member of the CRP/CAP family of regulators. asm.orgnih.gov Unlike typical CRP-like proteins that bind cAMP, Clp specifically binds c-di-GMP, which inhibits its ability to bind to the promoters of genes involved in motility and biofilm formation. asm.orgnih.gov In Mycobacterium smegmatis, c-di-GMP integrates the activities of two functionally opposing transcription factors, LtmA (an activator) and HpoR (a repressor), to regulate the antioxidant response. nih.gov High levels of c-di-GMP enhance the DNA-binding ability of LtmA and promote its interaction with HpoR, leading to a coordinated antioxidant defense. nih.gov

Riboswitches

In addition to protein-based receptors, bacteria utilize RNA-based sensors called riboswitches to respond to changes in c-di-GMP concentrations. nih.govbohrium.com These are structured RNA elements typically located in the 5' untranslated region of messenger RNAs (mRNAs) that directly bind c-di-GMP and regulate the expression of downstream genes. nih.govresearchgate.net This regulation can occur at the level of transcription termination or translation initiation. nih.gov

Two major classes of c-di-GMP riboswitches have been identified, termed class I (or GEMM motif) and class II. ribocentre.orgwikipedia.org While they share no structural similarity, both classes bind c-di-GMP with high affinity and specificity. nih.govwikipedia.org The binding of c-di-GMP to the riboswitch aptamer domain induces a conformational change in the downstream expression platform, which in turn modulates gene expression. nih.gov For example, in Vibrio cholerae, a class I riboswitch controls the expression of genes involved in motility and biofilm formation. bohrium.comribocentre.org C-di-GMP riboswitches are found upstream of a variety of genes, including those involved in motility, virulence, and c-di-GMP metabolism itself. nih.govnih.gov The affinity of some riboswitches for c-di-GMP is remarkably high, with dissociation constants in the picomolar range, making them among the tightest known RNA-ligand interactions. nih.gov

| Riboswitch Class | Organism(s) | Regulated Processes | Reference |

| Class I (GEMM motif) | Vibrio cholerae, Clostridia | Motility, biofilm formation, virulence | bohrium.comribocentre.org |

| Class II | Clostridioides difficile, Deinococcus | Motility, virulence, TFP expression | nih.govwikipedia.org |

Degenerate GGDEF and EAL Domains

While GGDEF and EAL domains are primarily known for their roles in c-di-GMP synthesis and degradation, respectively, a significant number of proteins contain degenerate versions of these domains that are enzymatically inactive. nih.govapsnet.orgnih.gov Instead of functioning as enzymes, these degenerate domains have evolved to act as c-di-GMP binding platforms, serving as another class of c-di-GMP effectors. researchgate.nett3biosci.com

A prime example is the FimX protein from Pseudomonas aeruginosa, which contains both a degenerate GGDEF and a degenerate EAL domain. nih.gov FimX functions as a high-affinity c-di-GMP receptor that regulates twitching motility. asm.orgnih.gov Similarly, Filp from Xanthomonas oryzae pv. oryzae possesses degenerate GGDEF and EAL domains and binds c-di-GMP through its EAL domain to regulate virulence. nih.govapsnet.org The binding of c-di-GMP to these degenerate domains often induces conformational changes that modulate protein-protein interactions or the activity of other domains within the same protein. nih.govt3biosci.com For instance, the binding of c-di-GMP to the degenerate EAL domain of Filp is required for its interaction with a PilZ-domain protein, highlighting the intricate cross-talk within the c-di-GMP signaling network. nih.govapsnet.org

Other Receptor Classes

The diversity of c-di-GMP receptors extends beyond the major classes described above. nih.govnih.gov Emerging research continues to identify novel c-di-GMP binding proteins and domains, revealing new layers of complexity in this signaling pathway.

One such example is the transcriptional regulator VpsT from Vibrio cholerae, which utilizes a novel c-di-GMP binding motif to control the expression of biofilm matrix genes. asm.org Another intriguing discovery is the ability of c-di-GMP to bind to the Walker A motif of the ATPase FleQ, competitively inhibiting its ATPase activity. researchgate.net Furthermore, in Escherichia coli, c-di-GMP directly stimulates the interaction and activity of PgaC and PgaD, two subunits of the machinery that produces and secretes the poly-β-1,6-N-acetylglucosamine (PGA) exopolysaccharide, a key component of the biofilm matrix. embopress.org These examples underscore the remarkable versatility of c-di-GMP as a signaling molecule and the diverse molecular architectures that have evolved to recognize it.

Mechanisms of Effector Action

The binding of c-di-GMP to its various receptors triggers a wide range of downstream effects, ultimately leading to a physiological response. nih.govbsb-muenchen.de The mechanisms of effector action are as diverse as the receptors themselves and can be broadly categorized as follows:

Allosteric Regulation of Enzyme Activity: As seen with the activation of cellulose (B213188) synthase, the founding example of c-di-GMP signaling, the second messenger can bind to an enzyme or a protein complex and directly modulate its catalytic activity. nih.gov

Transcriptional Regulation: C-di-GMP-binding transcription factors can either be activated or repressed upon ligand binding, leading to changes in the expression of target genes. asm.orgnih.gov

Post-transcriptional Regulation: Riboswitches control gene expression by modulating transcription elongation, transcript processing, or translation initiation in a c-di-GMP-dependent manner. embopress.org

Modulation of Protein-Protein Interactions: The binding of c-di-GMP can induce conformational changes in effector proteins, which in turn alters their ability to interact with other proteins. nih.govnih.gov This is a common mechanism for PilZ domain proteins and proteins with degenerate GGDEF/EAL domains. nih.govnih.gov

Control of Protein Localization and Stability: C-di-GMP signaling can influence the subcellular localization of proteins. nih.gov For example, in E. coli, c-di-GMP binding to YcgR promotes its interaction with the flagellar motor, effectively tethering it and inhibiting motility. nih.gov In other cases, c-di-GMP binding can protect a protein from proteolytic degradation. embopress.org

These diverse mechanisms allow for a finely tuned and context-dependent regulation of cellular processes in response to fluctuating intracellular c-di-GMP levels. nih.gov

Allosteric Regulation of Protein Function

Allosteric regulation by c-di-GMP involves the binding of this second messenger to a protein at a site distinct from the active site, inducing a conformational change that modulates the protein's activity. This was the first described mechanism of c-di-GMP action, with the discovery of its role as an allosteric activator of cellulose synthase in Gluconacetobacter xylinus. nih.gov Since then, numerous other examples of allosteric regulation by c-di-GMP have been identified, affecting a diverse range of proteins.

A key example of allosteric control is the product inhibition of diguanylate cyclases (DGCs), the enzymes that synthesize c-di-GMP. Many DGCs possess an allosteric inhibitory site (I-site) within their GGDEF domain. researchgate.netresearchgate.net Binding of c-di-GMP to the I-site results in non-competitive feedback inhibition, which is crucial for maintaining c-di-GMP homeostasis. researchgate.netresearchgate.net This mechanism prevents the over-accumulation of c-di-GMP, which could be detrimental to the cell.

Furthermore, c-di-GMP can allosterically regulate the activity of enzymes involved in metabolic pathways. For instance, in some bacteria, c-di-GMP has been shown to allosterically inhibit pyruvate (B1213749) carboxylase, an enzyme involved in central carbon metabolism. nih.gov This provides a direct link between c-di-GMP signaling and the metabolic state of the cell.

| Receptor/Effector | Mechanism of Action | Bacterial Species |

| Cellulose Synthase (BcsA/BcsB) | Allosteric activation of cellulose synthesis. | Gluconacetobacter xylinus |

| Diguanylate Cyclases (e.g., PleD, WspR) | Non-competitive product inhibition via binding to the allosteric I-site. | Caulobacter crescentus, Pseudomonas aeruginosa |

| Pyruvate Carboxylase | Allosteric inhibition of enzyme activity. | Listeria monocytogenes |

Transcriptional Regulation of Gene Expression

C-di-GMP exerts significant control over gene expression at the transcriptional level through two primary mechanisms: direct binding to protein transcription factors and interaction with RNA riboswitches. nih.govscientificarchives.com

A diverse array of c-di-GMP-binding transcription factors has been identified. These proteins typically function as dimers or oligomers to bind their target DNA sequences, and c-di-GMP binding often promotes this multimerization. nih.gov For example, in Vibrio cholerae, the transcription factor VpsT binds c-di-GMP, which facilitates its dimerization and subsequent binding to the promoters of genes involved in biofilm formation, leading to their activation. scientificarchives.com Similarly, in Streptomyces coelicolor, the master regulator BldD requires the binding of a c-di-GMP tetramer to form a functional dimer that represses genes for vegetative growth and activates genes for sporulation. nih.govyoutube.com Other notable examples include CLP and MrkH, which regulate virulence and fimbriae expression, respectively. nih.gov

Riboswitches are structured RNA elements located in the untranslated regions of messenger RNA (mRNA) that can directly bind small molecules to regulate gene expression. frontiersin.org Two distinct classes of c-di-GMP-responsive riboswitches, type I and type II, have been discovered. frontiersin.org Upon binding c-di-GMP, these riboswitches undergo a conformational change that typically modulates either transcription termination or translation initiation. oup.com For instance, in Clostridioides difficile, a c-di-GMP riboswitch controls the expression of genes related to motility and biofilm formation. embopress.org The presence of these riboswitches in numerous bacterial pathogens highlights their importance in virulence and adaptation. embopress.org

| Regulator | Type | Mechanism of Action | Target Genes/Process | Bacterial Species |

| VpsT | Transcription Factor | c-di-GMP binding promotes dimerization and DNA binding. | Biofilm formation | Vibrio cholerae |

| BldD | Transcription Factor | Binds a c-di-GMP tetramer to form a functional dimer, repressing and activating specific genes. | Sporulation, antibiotic production | Streptomyces coelicolor |

| FleQ | Transcription Factor | c-di-GMP binding leads to the disassembly of FleQ-DNA complexes. | Flagellar biosynthesis, exopolysaccharide production | Pseudomonas aeruginosa |

| c-di-GMP-I Riboswitch | RNA Riboswitch | Ligand binding induces a conformational change affecting transcription termination or translation initiation. | Motility, biofilm formation, virulence | Clostridioides difficile, Vibrio cholerae |

| c-di-GMP-II Riboswitch | RNA Riboswitch | Structurally distinct from type I, but also regulates gene expression upon c-di-GMP binding. | Various, including pilus biogenesis | Clostridium species |

Post-Transcriptional and Post-Translational Control

Beyond transcriptional regulation, c-di-GMP influences cellular processes through post-transcriptional and post-translational mechanisms, allowing for rapid responses to environmental cues. oup.comembopress.org

Post-transcriptional regulation by c-di-GMP is primarily mediated by riboswitches that, upon binding the second messenger, can affect mRNA stability and translation. nih.gov This provides a swift mechanism to control protein synthesis in response to changing c-di-GMP levels.

At the post-translational level, c-di-GMP controls the activity, localization, and stability of proteins. researchgate.net A prominent class of c-di-GMP effectors that function post-translationally are the PilZ domain-containing proteins. scientificarchives.com These proteins undergo a conformational change upon c-di-GMP binding, enabling them to interact with and modulate the function of their target proteins. scientificarchives.com A well-studied example is YcgR in Escherichia coli, which binds c-di-GMP and then interacts with the flagellar motor to control its rotation and speed, thereby influencing bacterial motility. scientificarchives.com In Pseudomonas fluorescens, the inner membrane protein LapD binds c-di-GMP, which prevents the cleavage of the large surface adhesin LapA, thus promoting biofilm formation. oup.com This "inside-out" signaling mechanism demonstrates how c-di-GMP can control the function of extracellular proteins from within the cytoplasm.

| Effector | Mechanism of Action | Target/Process | Bacterial Species |

| c-di-GMP Riboswitches | Post-transcriptional control of mRNA translation and stability. | Various cellular processes | Widespread in bacteria |

| YcgR (PilZ domain) | Post-translational control of flagellar motor rotation and speed. | Motility | Escherichia coli |

| LapD (degenerate EAL domain) | Post-translational control of LapA adhesin localization by preventing its cleavage. | Biofilm formation | Pseudomonas fluorescens |

| RimK | Post-translational modification (glutamation) of ribosomal protein S6, influenced by c-di-GMP. | Ribosome function, proteome composition | Pseudomonas aeruginosa |

Mediation of Protein-Protein Interactions

C-di-GMP can act as a molecular "glue" or a conformational switch to mediate interactions between proteins, thereby assembling functional protein complexes. nih.gov This can involve the homodimerization of a single protein species or the formation of heterodimeric or larger oligomeric complexes. nih.govnih.gov

As mentioned previously, the dimerization of several transcription factors, such as VpsT and BldD, is dependent on c-di-GMP binding, which is essential for their DNA-binding activity. nih.govscientificarchives.com This represents a fundamental mechanism by which c-di-GMP controls gene expression.

Beyond promoting homodimerization, c-di-GMP can also facilitate interactions between different proteins. In Mycobacterium smegmatis, c-di-GMP has been shown to enhance the interaction between two functionally distinct transcription factors, LtmA and HpoR. This interaction fine-tunes the expression of genes involved in antioxidant defense, demonstrating how c-di-GMP can integrate signals from different regulatory pathways. In Xanthomonas oryzae pv. oryzae, the degenerate EAL-GGDEF domain protein Filp acts as a c-di-GMP receptor and specifically interacts with the PilZ-domain protein PXO_02715 to regulate virulence. This highlights the role of c-di-GMP in orchestrating the assembly of specific protein complexes that control complex biological processes.

| Interacting Proteins | c-di-GMP Role | Functional Outcome | Bacterial Species |

| VpsT - VpsT | Promotes homodimerization | Activation of biofilm gene expression | Vibrio cholerae |

| BldD - BldD | Facilitates homodimerization via a c-di-GMP tetramer | Regulation of developmental genes | Streptomyces coelicolor |

| LtmA - HpoR | Enhances heterodimer interaction | Fine-tuning of antioxidant defense gene expression | Mycobacterium smegmatis |

| Filp - PXO_02715 | Mediates interaction between a degenerate EAL-GGDEF protein and a PilZ domain protein | Regulation of virulence | Xanthomonas oryzae pv. oryzae |

| STING - STING (in eukaryotes) | Promotes homodimerization upon binding | Activation of innate immune response | Eukaryotes (in response to bacterial c-di-GMP) |

Biological Functions Regulated by Bis 3 ,5 Cyclic Diguanylic Acid in Bacteria

Biofilm Formation and Sessility

The transition from a motile, single-cell existence to a sessile, community-based lifestyle within a biofilm is a key adaptive strategy for many bacteria, and c-di-GMP is a central regulator of this process. nih.govnih.gov Elevated levels of this second messenger trigger a cascade of events that collectively promote attachment to surfaces and the development of mature biofilm structures. nih.govnih.gov

A hallmark of biofilm formation is the production of an extracellular polymeric substance (EPS) matrix, which encases the bacterial cells, provides structural stability, and protects the community from environmental stresses. nih.gov C-di-GMP is a potent activator of EPS synthesis in numerous bacterial species. nih.govelifesciences.org

Polysaccharides and Cellulose (B213188): In many bacteria, high intracellular c-di-GMP concentrations stimulate the production of various exopolysaccharides. nih.gov For instance, in Pseudomonas aeruginosa, c-di-GMP, through the transcriptional regulator FleQ, upregulates the synthesis of the Pel and Psl polysaccharides, which are critical for biofilm initiation and structural integrity. nih.gov The discovery of c-di-GMP was originally linked to its role as an allosteric activator of cellulose synthase in Gluconacetobacter xylinus. oup.com In Salmonella enterica serovar Typhimurium, c-di-GMP signaling through the major biofilm regulator CsgD and the cellulose synthase BcsA is crucial for biofilm formation. plos.org

Curli and Colanic Acid: In Escherichia coli, high c-di-GMP levels are associated with the production of biofilm matrix components, including curli fimbriae and the exopolysaccharide colanic acid. asm.org Interestingly, while high c-di-GMP generally inhibits swimming, it is required for swarming motility in E. coli because it promotes the production of colanic acid, which acts as a surfactant to facilitate collective movement across a surface. asm.orgbiorxiv.org This effect is mediated by specific diguanylate cyclases, such as DgcO. asm.org

| Component | Regulated By | Function in Biofilm | Bacterial Example(s) |

| Cellulose | High c-di-GMP | Structural matrix component | Gluconacetobacter xylinus, Salmonella enterica |

| Psl Polysaccharide | High c-di-GMP (via FleQ) | Initial attachment, structural scaffold | Pseudomonas aeruginosa |

| Pel Polysaccharide | High c-di-GMP (via FleQ) | Structural integrity | Pseudomonas aeruginosa |

| Colanic Acid | High c-di-GMP (via DgcO) | Surfactant for swarming, matrix component | Escherichia coli |

| Curli Fimbriae | High c-di-GMP | Adhesion, matrix component | Escherichia coli |

Adhesins are cell-surface proteins that mediate the initial attachment of bacteria to surfaces, a critical first step in biofilm formation. C-di-GMP signaling directly influences the production, function, and localization of these crucial proteins. news-medical.net

In Pseudomonas fluorescens, the large surface adhesin LapA is controlled by a sophisticated c-di-GMP-mediated "inside-out" signaling pathway. plos.orgnih.gov An inner membrane protein, LapD, binds cytoplasmic c-di-GMP. plos.orgnih.gov This binding event transmits a signal across the membrane to the periplasm, where it inhibits the activity of a protease called LapG. plos.orgnih.gov When c-di-GMP levels are high, LapG is inhibited, and LapA is retained on the cell surface, promoting adhesion. nih.gov Conversely, when c-di-GMP levels drop, LapG becomes active, cleaves LapA, and releases the adhesin (and the cell) from the surface. plos.orgnih.gov

In Vibrio cholerae, c-di-GMP promotes the production of the MshA pili, which are essential adhesive appendages for surface attachment. plos.org It achieves this by binding directly to the molecular motor responsible for assembling the pilus subunits. plos.org Similarly, in Pseudomonas aeruginosa, the adhesin CdrA, which cross-links Psl polysaccharides in the biofilm matrix, is upregulated at high c-di-GMP levels. nih.gov

| Adhesin/Surface Protein | Regulatory Mechanism | Function | Bacterial Example |

| LapA | High c-di-GMP inhibits its cleavage by LapG protease, retaining it on the surface. | Large surface adhesin for attachment. | Pseudomonas fluorescens |

| MshA Pili | High c-di-GMP binds to and activates the pilus assembly motor. | Adhesive appendages for attachment. | Vibrio cholerae |

| CdrA | Expression is upregulated by high c-di-GMP. | Adhesin that cross-links Psl polysaccharides. | Pseudomonas aeruginosa |

| Holdfast | c-di-GMP regulates the synthesis and modification of this adhesin. | Strong polar adhesin for irreversible attachment. | Caulobacter crescentus |

Biofilm dispersal is an active process that allows bacteria to escape the biofilm community and colonize new environments. This process is generally triggered by a decrease in the intracellular c-di-GMP concentration. nih.govnih.gov Lowering c-di-GMP levels reverses the cellular programs that favor sessility, promoting a return to a planktonic, motile state. nih.govasm.org

The mechanisms for dispersal often involve the enzymatic degradation of the biofilm matrix. nih.gov In P. aeruginosa, a decrease in c-di-GMP can lead to the cleavage of the adhesin LapA, contributing to detachment. asm.org Furthermore, specific phosphodiesterases (PDEs) are often activated by environmental cues to lower c-di-GMP levels and trigger dispersal. For example, in P. aeruginosa, the PDE DipA is expressed during late biofilm maturation and lowers c-di-GMP to promote dispersal. asm.org This process involves the cleavage of another protein, BdlA, which is impaired at low c-di-GMP levels, linking the c-di-GMP signal to the executive dispersal machinery. asm.org

Motility and Chemotaxis

In stark contrast to its role in promoting biofilm formation, c-di-GMP is a potent inhibitor of bacterial motility. news-medical.netnih.gov This inverse regulation is a cornerstone of the bacterial lifestyle switch. When conditions favor a sessile existence, elevated c-di-GMP levels actively suppress the machinery responsible for movement.

Flagella are whip-like appendages that power the swimming and swarming motility of many bacterial species. C-di-GMP exerts its control over motility by acting at multiple levels, including gene transcription and direct interaction with the flagellar motor. nih.govasm.org

In P. aeruginosa, the transcription factor FleQ acts as a master switch. At low c-di-GMP levels, FleQ activates the expression of flagellar genes. nih.gov However, when c-di-GMP levels rise, FleQ binds the second messenger, causing a conformational change that switches its function from a flagellar activator to a repressor and an activator of biofilm matrix genes. nih.gov

Beyond transcriptional control, c-di-GMP directly inhibits the function of the flagellar motor itself. elifesciences.orgbiorxiv.org This provides a rapid, post-translational mechanism to halt motility.

In E. coli and Salmonella, the primary effector for c-di-GMP-mediated motility inhibition is a protein named YcgR. frontiersin.orgnih.govnih.gov YcgR contains a PilZ domain, which is a conserved c-di-GMP binding motif. oup.com When YcgR binds to c-di-GMP, the resulting complex interacts directly with the flagellar motor to inhibit its function. frontiersin.orgnih.gov

Research has shown that the c-di-GMP-bound YcgR complex interacts with multiple components of the flagellar motor, including both the stator (the stationary part, e.g., MotA) and the rotor (the rotating part, e.g., FliG and FliM). frontiersin.orgnih.govconsensus.app This interaction has two main consequences:

Reduction of Motor Speed: The binding of YcgR::c-di-GMP to the motor reduces its rotational speed, effectively acting as a brake. frontiersin.orgnih.govnih.gov

Increased Counter-Clockwise (CCW) Bias: The complex also influences the direction of rotation. It increases the bias towards CCW rotation, which in peritrichously flagellated bacteria like E. coli results in smooth swimming runs, and inhibits the clockwise (CW) rotation needed for tumbling and reorientation. nih.govnih.govnih.gov

| Effector Protein | Target(s) | Effect of c-di-GMP Binding | Bacterial Example |

| YcgR | Flagellar motor proteins (MotA, FliG, FliM) | Reduces motor speed, increases CCW rotation bias, inhibits swimming. | Escherichia coli, Salmonella enterica |

| FleQ | Flagellar gene promoters | Switches from a transcriptional activator to a repressor of flagellar genes. | Pseudomonas aeruginosa |

| ComFB | Flagellar motor (mechanism under investigation) | Inhibits swarming and swimming motility. | Bacillus subtilis |

Twitching Motility (Type IV Pili)

In contrast to its inhibitory effect on swimming motility, c-di-GMP often positively regulates twitching motility, a form of surface-associated movement mediated by type IV pili (T4P). nih.govresearchgate.net This mode of locomotion is crucial for biofilm formation, host colonization, and pathogenesis. nih.govnih.gov

The assembly and function of T4P are influenced by c-di-GMP in several ways. In Pseudomonas aeruginosa, the protein FimX, which contains both GGDEF and EAL domains for c-di-GMP synthesis and degradation, is essential for polar T4P assembly at low c-di-GMP concentrations. nih.gov However, at high c-di-GMP levels, the requirement for FimX can be bypassed, indicating that c-di-GMP can promote pilus assembly through multiple pathways. nih.gov Furthermore, c-di-GMP has been shown to enhance T4P-mediated surface adhesion, a critical step in biofilm development. nih.gov

In Myxococcus xanthus, a bacterium known for its complex social behaviors, c-di-GMP is important for T4P-dependent motility during vegetative growth. mpg.de The diguanylate cyclase DmxA is specifically involved in this process. mpg.de Similarly, in Vibrio cholerae, c-di-GMP regulates the assembly of MshA pili, which in turn affects near-surface motility and the transition to a sessile, biofilm-forming state. plos.org

Regulation of Chemotactic Responses

Chemotaxis, the directed movement of bacteria in response to chemical gradients, is another critical process influenced by c-di-GMP. The interplay between c-di-GMP signaling and the chemotaxis machinery allows bacteria to integrate information about their chemical environment with signals related to their surface-associated state.

Interaction with Chemotaxis Machinery (e.g., CheA)

Recent studies have revealed direct links between c-di-GMP signaling and core components of the chemotaxis system. In Pseudomonas aeruginosa, the histidine kinase CheA, a central protein in the chemotaxis signal transduction pathway, has been shown to influence intracellular c-di-GMP levels. nih.gov The phosphorylation state of CheA can modulate the activity of a specific phosphodiesterase, thereby affecting c-di-GMP concentrations and creating heterogeneity in the motility behavior of individual cells within a population. nih.gov This interaction suggests that the chemotaxis apparatus can control c-di-GMP turnover, ensuring that motile and chemotactically competent cells can maintain low c-di-GMP levels conducive to active movement. nih.gov

In some bacteria, chemotaxis receptors themselves can directly bind c-di-GMP. For example, the aerotaxis receptor Tlp1 in Azospirillum brasilense contains a PilZ domain, a well-characterized c-di-GMP binding motif. nih.gov The binding of c-di-GMP to Tlp1 modulates its sensitivity to oxygen gradients, affecting the cell's swimming velocity and reversal frequency. nih.gov This provides a mechanism for bacteria to fine-tune their chemotactic responses based on their intracellular c-di-GMP status.

Table 1: Examples of c-di-GMP Regulation of Motility and Chemotaxis

| Bacterium | Regulated Process | Effector/Mechanism | Outcome of High c-di-GMP |

| Pseudomonas aeruginosa | Flagellar Motility | Repression of fleQ transcription | Decreased swimming |

| Vibrio cholerae | Flagellar Motility | Repression of flrA transcription | Decreased swimming |

| Escherichia coli | Flagellar Motor Function | YcgR interaction with FliG/FliM | Reduced motor speed and altered bias |

| Pseudomonas aeruginosa | Twitching Motility (Type IV Pili) | Promotion of pilus assembly | Increased twitching motility |

| Myxococcus xanthus | Twitching Motility (Type IV Pili) | DmxA activity | Essential for T4P-dependent motility |

| Pseudomonas aeruginosa | Chemotaxis | CheA-dependent phosphodiesterase activity | Heterogeneity in motility |

| Azospirillum brasilense | Chemotaxis (Aerotaxis) | c-di-GMP binding to Tlp1 receptor | Modulation of chemotactic sensitivity |

Bacterial Virulence and Pathogenesis

The influence of c-di-GMP extends beyond motility and biofilm formation to the direct regulation of virulence and pathogenesis in many bacterial pathogens. nih.govnih.gov By controlling the expression of virulence factors and the activity of secretion systems, c-di-GMP plays a critical role in the ability of bacteria to cause disease in both plant and animal hosts. nih.govadvancedsciencenews.com The specific effects of c-di-GMP on virulence are often pathogen-specific, reflecting the diverse strategies that bacteria employ to infect their hosts. advancedsciencenews.com

Regulation of Virulence Factor Production (e.g., Extracellular Enzymes, Toxins)

Elevated levels of c-di-GMP can either positively or negatively regulate the production of a wide range of virulence factors, including extracellular enzymes and toxins. nih.gov In some cases, the production of these factors is co-regulated with biofilm formation, suggesting a coordinated switch between acute and chronic infection states.

For instance, in Bordetella bronchiseptica, high levels of c-di-GMP have been shown to downregulate the expression of various virulence factors. asm.orgasm.org This includes components of the type III secretion system, which is crucial for the delivery of effector proteins into host cells. asm.orgasm.org Conversely, in other pathogens, high c-di-GMP levels can promote the production of virulence-associated factors.

Modulation of Secretion Systems (e.g., Type III, Type VI)

Secretion systems are sophisticated molecular machines that bacteria use to deliver proteins across their cell envelope, often into host cells or competing bacteria. C-di-GMP has emerged as a key regulator of several types of secretion systems, most notably the Type III Secretion System (T3SS) and the Type VI Secretion System (T6SS).

The regulation of T3SS and T6SS by c-di-GMP is often reciprocal. In Pseudomonas aeruginosa, a switch between the activities of these two secretion systems is mediated by c-di-GMP signaling. nih.gov Low levels of c-di-GMP are associated with increased activity of the T3SS, which is typically involved in acute infections. nih.govnih.gov In contrast, high levels of c-di-GMP promote the activity of the T6SS, which can be involved in inter-bacterial competition and chronic infections. nih.govnih.gov This reciprocal regulation allows the bacterium to tailor its pathogenic strategy in response to different environmental conditions.

In Agrobacterium tumefaciens, a plant pathogen, high levels of c-di-GMP have been shown to inactivate the T6SS at the transcriptional level. nih.gov This highlights the diverse ways in which c-di-GMP can modulate the activity of these important virulence-associated machines.

Table 2: c-di-GMP Regulation of Virulence-Associated Secretion Systems

| Bacterium | Secretion System | Effect of High c-di-GMP | Associated Phenotype |

| Pseudomonas aeruginosa | Type III (T3SS) | Repression | Acute infection |

| Pseudomonas aeruginosa | Type VI (T6SS) | Activation | Chronic infection, inter-bacterial competition |

| Bordetella bronchiseptica | Type III (T3SS) | Repression | Modulation of virulence |

| Agrobacterium tumefaciens | Type VI (T6SS) | Repression | Plant pathogenesis |

Host Colonization and Persistence

The ability of bacteria to colonize and persist within a host is a complex process that is often tightly regulated by c-di-GMP. A central theme in c-di-GMP signaling is its control over the transition between motile and sessile lifestyles. High intracellular levels of c-di-GMP are generally associated with the promotion of a sessile state, which is often characterized by the formation of biofilms. Biofilms are surface-attached communities of bacteria encased in a self-produced matrix of extracellular polymeric substances. This matrix provides a protective environment that enhances persistence by shielding bacteria from host immune defenses and antimicrobial agents.

Experimental evolution studies with Pseudomonas lurida and the nematode Caenorhabditis elegans have demonstrated that mutations leading to an upregulation of c-di-GMP levels consistently result in improved host association and persistence, which is linked to increased biofilm formation. asm.orgnih.govnih.gov This fundamental role of c-di-GMP in promoting host association has been observed across a range of bacteria and hosts, from plants to humans, in both pathogenic and beneficial relationships. nih.govnih.gov For instance, in the plant growth-promoting rhizobacterium Azospirillum baldaniorum, a diguanylate cyclase, CdgC, is crucial for optimal colonization of wheat roots, likely by promoting the production of exopolysaccharides that facilitate strong attachment. nih.gov

The regulation of biofilm formation by c-di-GMP is a multi-layered process. In Pseudomonas aeruginosa, an opportunistic human pathogen, high c-di-GMP levels lead to the production of the Pel and Psl exopolysaccharides, which are key components of the biofilm matrix. C-di-GMP achieves this by binding to and activating transcriptional regulators and other effector proteins. nih.gov Conversely, in some contexts, excessively high levels of c-di-GMP can interfere with beneficial colonization, as seen in the symbiosis between Vibrio fischeri and the Hawaiian bobtail squid, highlighting the need for precise spatial and temporal control of c-di-GMP levels.

The persistence of bacteria within a host is also influenced by c-di-GMP through mechanisms beyond simple biofilm formation. Recent findings suggest a novel role for c-di-GMP as a non-canonical antitoxin that can regulate the activity of toxin proteins, thereby promoting the formation of persister cells. nih.gov These dormant, antibiotic-tolerant cells are a significant factor in the recalcitrance of chronic infections.

Adaptation to Host Environment

Successful colonization requires bacteria to continuously adapt to the dynamic and often hostile environment of the host. C-di-GMP signaling pathways are instrumental in this adaptation process, allowing bacteria to sense and respond to a variety of host-derived cues. For pathogenic bacteria, this includes the timely expression of virulence factors and the repression of factors that might elicit a strong host immune response. nih.govnih.gov

In many pathogenic bacteria, a general theme is the downregulation of c-di-GMP levels during the initial stages of infection to promote motility and invasion, followed by an upregulation to establish a persistent, biofilm-based infection. nih.gov For example, gastrointestinal pathogens often reduce their c-di-GMP levels upon entering the host intestine to facilitate a successful infection. nih.gov This reduction can prevent the expression of extracellular matrix components that might be recognized by the host's immune system. nih.gov

C-di-GMP signaling also plays a direct role in modulating the expression of virulence factors. In Xanthomonas oryzae pv. oryzae, a plant pathogen, c-di-GMP receptors mediate the regulation of virulence gene expression. researchgate.net Furthermore, c-di-GMP can influence a bacterium's ability to resist host defenses. In Pseudomonas aeruginosa, low intracellular levels of c-di-GMP have been shown to induce resistance to antimicrobial peptides, a key component of the innate immune system.

Metabolic adaptation to the host environment is another critical aspect of bacterial persistence that can be influenced by c-di-GMP. Bacteria must be able to utilize the specific nutrients available within the host. In Pseudomonas fluorescens, the expression of genes involved in c-di-GMP metabolism is differentially regulated during the colonization of the wheat rhizosphere, suggesting a role for this second messenger in coordinating metabolic adaptation to the plant environment. frontiersin.org This metabolic flexibility is crucial for survival in a niche where the available carbon sources can be a complex mixture of sugars and organic acids from root exudates. frontiersin.org

Cell Cycle and Differentiation

Beyond its role in mediating the switch between motile and sessile lifestyles, c-di-GMP is also intricately involved in the fundamental processes of the bacterial cell cycle and cellular differentiation. This regulation ensures that cell proliferation is coordinated with developmental programs, leading to the generation of specialized cell types with distinct functions.

Coordination of Chromosome Replication (e.g., CckA)

A groundbreaking discovery in the field of bacterial cell cycle regulation revealed that c-di-GMP acts as a key signaling molecule to control the initiation of chromosome replication, particularly in asymmetrically dividing bacteria like Caulobacter crescentus. nih.govilo.org In this organism, oscillating levels of c-di-GMP function in a manner analogous to cyclins in eukaryotes to drive the cell cycle forward. nih.gov

The essential cell cycle kinase, CckA, is a direct target of c-di-GMP. nih.govilo.org During the G1-S transition phase of the cell cycle, an increase in the intracellular concentration of c-di-GMP leads to its binding to CckA. This binding event has a profound effect on the enzymatic activity of CckA, switching it from a kinase to a phosphatase. nih.govilo.org This switch in activity is a critical step that allows for the initiation of DNA replication and the progression of the cell cycle. nih.govilo.org Furthermore, during cell division, c-di-GMP imposes spatial control over CckA, which helps to establish the replication asymmetry observed in the future daughter cells. nih.gov The conservation of this c-di-GMP-mediated control of CckA in the plant pathogen Agrobacterium tumefaciens suggests that this is a more general mechanism for coordinating bacterial behavior and proliferation. nih.gov

Morphological Differentiation (e.g., Stalked versus Swarmer Cells)

Caulobacter crescentus provides a classic model for studying bacterial differentiation, as its life cycle involves two distinct morphological forms: a motile "swarmer" cell and a sessile "stalked" cell. The transition between these two cell types is tightly regulated by c-di-GMP. Swarmer cells, which are motile via a single polar flagellum, are in a G1-like phase and are unable to replicate their DNA. nih.govlibretexts.org These cells exhibit low intracellular levels of c-di-GMP. nih.gov

The differentiation of a swarmer cell into a stalked cell is triggered by an upshift in the cellular concentration of c-di-GMP. nih.gov This increase in c-di-GMP levels is driven by the activation of diguanylate cyclases, such as PleD. nih.gov The elevated c-di-GMP promotes the shedding of the flagellum, the degradation of pili, and the synthesis of a stalk at the same pole where the flagellum was located. nih.govresearchgate.net The resulting stalked cell is replication-competent and immediately enters the S phase of the cell cycle. libretexts.org This bi-modal distribution of c-di-GMP throughout the cell cycle is a critical determinant of the differential developmental programs of the two cell types. nih.gov

Control of Cell Size

Emerging evidence suggests that c-di-GMP also plays a role in the control of bacterial cell size. In the filamentous cyanobacterium Anabaena sp. PCC 7120, a two-component signaling system, consisting of the histidine kinase CdgK and the response regulator CdgS, has been identified as a key player in cell size regulation. asm.org CdgS contains a GGDEF domain responsible for the synthesis of c-di-GMP. asm.org

Genetic and biochemical studies have shown that the inactivation of either cdgK or cdgS leads to a reduction in both the length and width of the cells. asm.org The GGDEF domain of CdgS is essential for this control of cell size, and the reduction in size observed in mutant strains can be rescued by the expression of a c-di-GMP synthetase from E. coli. asm.org These findings indicate that a minimum threshold level of intracellular c-di-GMP is necessary to maintain the proper cell size in Anabaena. asm.org

Stress Response and Environmental Adaptation

Bacteria are constantly faced with a variety of environmental stresses, including nutrient starvation, oxidative stress, and exposure to toxic chemicals. The ability to sense and respond to these adverse conditions is crucial for their survival. C-di-GMP signaling has emerged as a central regulatory network that enables bacteria to adapt to and withstand such environmental challenges. nih.gov

The most well-documented role of c-di-GMP in stress response is its promotion of biofilm formation. The extracellular matrix of the biofilm provides a physical barrier that protects the embedded bacteria from a wide range of environmental insults. nih.gov However, the role of c-di-GMP in stress resistance extends beyond just biofilm formation. Changes in the environment, including various stress stimuli, can lead to alterations in the intracellular levels of c-di-GMP. These changes are then perceived by a diverse array of downstream effectors that initiate specific stress response pathways. nih.gov

For instance, c-di-GMP signaling is involved in the response to nutrient limitation. In Escherichia coli, there is an intricate interplay between c-di-GMP levels and the cell's energy metabolism. nih.gov High levels of c-di-GMP, which are associated with biofilm formation, can lead to a slower metabolic rate, which may be a strategy to conserve energy and enhance survival during periods of starvation. nih.gov

C-di-GMP also plays a role in the response to oxidative stress. In some bacteria, specific diguanylate cyclases are activated by redox stress, leading to an increase in c-di-GMP levels and the subsequent activation of protective mechanisms. Furthermore, c-di-GMP signaling has been implicated in resistance to various antibiotics. As mentioned previously, low levels of c-di-GMP in P. aeruginosa can confer resistance to antimicrobial peptides. The regulation of persister cell formation by c-di-GMP also contributes to antibiotic tolerance within a bacterial population. nih.gov

The integration of c-di-GMP signaling with other regulatory networks, such as quorum sensing, further enhances the adaptive capabilities of bacteria. asm.org This cross-talk allows bacteria to coordinate their responses to both cell density and environmental cues, leading to a more robust and finely-tuned adaptation to changing conditions. asm.org

Cell-Cell Signaling (e.g., Quorum Sensing Cross-talk)

Bacteria utilize cell-to-cell communication, or quorum sensing (QS), to monitor their population density and coordinate group behaviors. nih.gov This is achieved through the production and detection of small signaling molecules called autoinducers. Recent research has unveiled a sophisticated and intricate web of connections between the bis(3',5')-cyclic diguanylic acid signaling network and QS pathways, allowing bacteria to integrate information about their population density with various other environmental and physicochemical signals. nih.gov

The cross-talk between these two major regulatory systems can occur in several ways. In some cases, QS systems directly or indirectly control the intracellular concentration of this compound. For instance, in Vibrio cholerae, the high-cell-density QS system activates the expression of genes encoding multiple diguanylate cyclases and phosphodiesterases. asm.org Specifically, the QS master regulator HapR, which is active at high cell density, has been shown to activate the expression of the nspS-mbaA operon. asm.orgbiorxiv.org NspS and MbaA work together as a sensor and a DGC, respectively, responding to the polyamine norspermidine to increase this compound levels. biorxiv.org This demonstrates a mechanism where QS primes the cell to respond to specific environmental cues by modulating the machinery that controls this compound levels. asm.org

Conversely, the this compound signaling pathway can modulate the output of QS systems. In Pseudomonas fluorescens 2P24, elevated levels of this compound negatively regulate the QS system. asm.org This regulation is mediated through the post-transcriptional regulatory proteins RsmA and RsmE, demonstrating a clear link where the second messenger can override or fine-tune density-dependent behaviors. asm.org Similarly, in Vibrio parahaemolyticus, a distinct cell-cell signaling pathway, termed the S-signal, directly influences this compound levels to control swarming motility. nih.gov The S-signal is generated by the aminotransferase ScrA and sensed by the periplasmic protein ScrB, which in turn modulates the activity of ScrC, a membrane-bound protein with both DGC and PDE domains. nih.gov At high cell densities, this signaling converts ScrC into a PDE, lowering this compound levels to promote swarming. nih.govnih.gov

This integration allows for a highly nuanced response to the environment. It enables bacteria to make collective decisions that are not based on population density alone, but are also informed by a host of other factors such as surface attachment, nutrient availability, and stress, all of which can be channeled through the this compound signaling network. nih.gov

Table 1: Examples of Cross-talk between this compound and Quorum Sensing

| Bacterium | Quorum Sensing System/Signal | Key c-di-GMP Protein(s) | Regulatory Outcome |

| Vibrio cholerae | AI-2 / HapR | MbaA (DGC), NspS (Sensor) | High cell density (via HapR) increases expression of mbaA, priming the cell for norspermidine-induced c-di-GMP production and enhanced biofilm formation. asm.orgbiorxiv.org |

| Pseudomonas fluorescens 2P24 | N/A | Multiple DGCs/PDEs | High c-di-GMP levels negatively regulate the QS system and production of the biocontrol agent 2,4-DAPG via RsmA/RsmE. asm.org |

| Vibrio parahaemolyticus | S-signal / ScrA | ScrC (bifunctional DGC/PDE), ScrB (Sensor) | S-signal accumulation at high cell density converts ScrC to a PDE, lowering c-di-GMP and inducing swarming motility. nih.gov |

| Xanthomonas campestris | DSF / RpfG | RpfG (PDE) | At high cell density, DSF signal activates the PDE activity of RpfG, reducing c-di-GMP levels and de-repressing virulence factor expression. nih.gov |

Other Developmental Transitions (e.g., Sporulation)

Sporulation is a critical survival strategy for certain bacteria, allowing them to enter a dormant, highly resistant state in response to harsh environmental conditions. The initiation of this complex developmental process is tightly regulated, and emerging evidence indicates that this compound is a key player in this control network, particularly in spore-forming bacteria like Clostridioides difficile and species of the Bacillus genus.

In the anaerobic pathogen Clostridioides difficile, this compound acts as a negative regulator of sporulation. nih.govuef.fi Studies have shown that overexpression of a diguanylate cyclase, DccA, leads to increased intracellular levels of the second messenger, which in turn decreases the frequency of spore formation and reduces the transcription of early sporulation genes. nih.govbiorxiv.org This inhibitory effect is dependent on the catalytic activity of DccA, confirming that it is the accumulation of this compound that hinders the entry into the sporulation pathway. nih.gov Interestingly, the precise downstream pathway through which this compound exerts this control in C. difficile appears to be independent of several known master regulators of sporulation, suggesting the existence of a novel, yet-to-be-identified signaling cascade. nih.govbiorxiv.org

In the Gram-positive model organism Bacillus subtilis, the connection between this compound and sporulation is also being unraveled. While not as pronounced a regulator as in C. difficile, research has identified links between this signaling molecule and the master sporulation regulator, Spo0A. For example, the gene yuxH, which encodes a PDE, is under the negative control of the phosphorylated, active form of Spo0A (Spo0A~P). asm.org This suggests a feedback loop where the initiation of sporulation may influence cellular levels of this compound. Furthermore, studies in the related species Bacillus anthracis have identified several proteins involved in this compound metabolism that are expressed during sporulation and are even incorporated into the final spore structure, suggesting a role for this molecule in the spore's life cycle. nih.gov

The regulation of sporulation by this compound represents a crucial mechanism for integrating environmental and intracellular signals to make the life-or-death decision of whether to continue vegetative growth or to commit to dormancy. nih.gov

Table 2: Role of this compound in Bacterial Sporulation